molecular formula C12H12FNO2 B3109277 tert-Butyl 3-cyano-4-fluorobenzoate CAS No. 171050-07-0

tert-Butyl 3-cyano-4-fluorobenzoate

Cat. No. B3109277
CAS RN: 171050-07-0
M. Wt: 221.23 g/mol
InChI Key: GDJNBXWXPKBGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-cyano-4-fluorobenzoate is a synthetic organic compound . It has a molecular formula of C12H12FNO2 and a molecular weight of 221.23 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for tert-butyl 3-cyano-4-fluorobenzoate is 1S/C12H12FNO2/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-6H,1-3H3 . The InChI key is GDJNBXWXPKBGEV-UHFFFAOYSA-N . Further analysis of the molecular structure is not available in the retrieved sources.


Physical And Chemical Properties Analysis

Tert-butyl 3-cyano-4-fluorobenzoate is a solid or liquid at normal temperatures . It should be stored in a dry environment at 2-8°C . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.59 . The water solubility is 0.268 mg/ml; 0.00121 mol/l .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Sanjeevarayappa, Iyengar, Kumar, and Suchetan (2015) focused on synthesizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate by condensing carbamimide and 3-fluorobenzoic acid. The compound was characterized using various spectroscopic methods and crystal XRD data. It exhibited moderate antibacterial and anthelmintic activity, showcasing its potential in medicinal chemistry (Sanjeevarayappa et al., 2015).

Fluorescent Molecular Rotors and Bioimaging

Ibarra-Rodríguez et al. (2017) developed fluorescent molecular rotors of boron derived from Schiff bases, including a derivative related to tert-butyl. These compounds demonstrated unique properties like reversible thermochromism and low cytotoxicity, making them suitable for bioimaging applications (Ibarra-Rodríguez et al., 2017).

Bismuth-based Synthesis in Organic Chemistry

Kindra and Evans (2014) explored the use of bismuth-based C-H bond activation and CO2 insertion chemistry to synthesize compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid, showcasing the versatility of tert-butyl derivatives in organic synthesis (Kindra & Evans, 2014).

Regioselective Ortho-lithiation in Organic Synthesis

Mongin and Schlosser (1996) demonstrated the regioselective ortho-lithiation of fluoroarenes, including those with tert-butyl groups, highlighting its importance in creating specific organic compounds (Mongin & Schlosser, 1996).

PET Imaging and Radiolabeling

Kostikov et al. (2012) synthesized [18F]SiFB, a prosthetic group for protein radiolabeling in positron emission tomography (PET). This group, containing a tert-butyl moiety, offers a more straightforward synthesis process than traditional methods, demonstrating its potential in medical imaging (Kostikov et al., 2012).

Safety and Hazards

Tert-butyl 3-cyano-4-fluorobenzoate is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . In case of exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

Mechanism of Action

Target of Action

The primary targets of tert-Butyl 3-cyano-4-fluorobenzoate are currently unknown. This compound is a synthetic organic molecule that has gained significant attention in recent years due to its unique properties . .

Pharmacokinetics

The pharmacokinetic properties of tert-Butyl 3-cyano-4-fluorobenzoate are as follows :

These properties suggest that the compound has good oral bioavailability and can cross the blood-brain barrier

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl 3-cyano-4-fluorobenzoate. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Safety precautions should be taken when handling this compound, including wearing laboratory clothes, disposable gloves, and masks .

properties

IUPAC Name

tert-butyl 3-cyano-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJNBXWXPKBGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-cyano-4-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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